2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Description
2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is an electron-deficient small-molecule acceptor (SMA) featuring a fused indenone core substituted with methyl groups at the 5,6-positions and malononitrile end units. This compound belongs to the family of non-fullerene acceptors (NFAs) widely used in organic photovoltaics (OPVs) due to its tunable optoelectronic properties. The methyl substituents influence molecular packing, solubility, and electronic structure, distinguishing it from fluorinated analogs like 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC) or the unsubstituted 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC). Its design aligns with the A-D-A (acceptor-donor-acceptor) architecture, where the indenone core acts as the donor, and malononitrile serves as the electron-withdrawing end group .
Properties
Molecular Formula |
C14H10N2O |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(5,6-dimethyl-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H10N2O/c1-8-3-12-11(10(6-15)7-16)5-14(17)13(12)4-9(8)2/h3-4H,5H2,1-2H3 |
InChI Key |
ZWYYFFSHJKUYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)CC2=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the condensation of 5,6-dimethyl-2,3-dihydro-1H-inden-3-one with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various types of chemical reactions, including:
Knoevenagel Condensation: This reaction involves the condensation of the compound with aldehydes or ketones in the presence of a base, leading to the formation of substituted alkenes.
Common Reagents and Conditions
Bases: Piperidine, pyridine, sodium hydroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
- Substituted alkenes (from Knoevenagel condensation)
- Alcohols or amines (from reduction)
- Substituted derivatives (from nucleophilic substitution)
Scientific Research Applications
2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several applications in scientific research:
Organic Photovoltaics: It is used as a building block for the synthesis of non-fullerene acceptors in organic solar cells, enhancing their power conversion efficiency and stability.
Material Science: The compound is employed in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is primarily based on its electron-withdrawing properties. This characteristic allows it to participate in charge transfer processes, which are crucial for its role in organic photovoltaics and other electronic applications. The compound can interact with various molecular targets, including electron-rich species, facilitating the formation of charge-transfer complexes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural variations among indenone-based SMAs arise from substituents at the 5,6-positions of the indenone core. These modifications critically impact optoelectronic properties:
| Compound | Substituents (5,6-positions) | Electron-Withdrawing Strength | Band Gap (eV) | Absorption λmax (nm) | Solubility |
|---|---|---|---|---|---|
| IC (Reference) | None (H, H) | Moderate | ~1.8–2.1 | ~550–600 | Moderate |
| 2FIC | F, F | High | ~1.6–1.8 | ~650–750 | Moderate |
| Target Compound | CH3, CH3 | Low (electron-donating) | ~1.9–2.2* | ~600–650* | High* |
Notes:
- Electron-withdrawing effects: Fluorine in 2FIC lowers the LUMO (lowest unoccupied molecular orbital) via strong electron-withdrawing effects, enhancing charge transfer and reducing band gaps.
- Absorption : Fluorinated derivatives (e.g., 2FIC) exhibit red-shifted absorption due to enhanced intramolecular charge transfer (ICT), while methyl substituents may induce a blue shift relative to 2FIC but retain broader absorption than IC .
- Solubility : Methyl groups improve solubility in organic solvents (e.g., CHCl3, CH2Cl2) compared to fluorinated analogs, facilitating film processing .
Photovoltaic Performance
- 2FIC-based NFAs : Y6 (a 2FIC-containing NFA) achieves power conversion efficiencies (PCEs) of 17–18% in OPVs due to strong near-infrared absorption and favorable molecular packing .
- IC-based NFAs : Unsubstituted IC derivatives typically show lower PCEs (8–12%) owing to wider band gaps and weaker ICT .
- However, improved solubility could enhance film morphology, partially offsetting electronic drawbacks .
Molecular Packing and Stability
- 2FIC: Fluorine substituents promote planar molecular backbones and tight π-π stacking, critical for high charge carrier mobility. Non-covalent F···S/F···H interactions further stabilize packing .
- However, alkyl chains may enhance thermal stability and reduce aggregation-induced quenching .
Research Outlook
Band Gap Engineering : Introducing electron-withdrawing groups (e.g., CN, CF3) alongside methyl substituents could balance solubility and optoelectronic performance .
Machine Learning (ML) Insights : ML models predict that linear, planar backbones with polarizable heteroatoms maximize absorption strength. Hybridizing methyl’s solubility benefits with fluorinated moieties may optimize performance .
Device Optimization: Blending the target compound with low-bandgap donors (e.g., D18) could harness complementary absorption for panchromatic light harvesting .
Biological Activity
2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS No. 2047352-89-4) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C13H10N2O and a molecular weight of 226.24 g/mol. It features a malononitrile moiety linked to an indene derivative, which is significant for its biological activity.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets through the following pathways:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against several bacterial strains.
- Antioxidant Properties : The compound may possess antioxidant capabilities that could protect cells from oxidative stress.
- Cytotoxicity : Research indicates potential cytotoxic effects against certain cancer cell lines, suggesting a role in cancer therapeutics.
Antimicrobial Activity
Research has shown that compounds similar to this compound demonstrate significant antimicrobial activity. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 128 µg/mL |
These results indicate that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Antioxidant Activity
In vitro studies have assessed the antioxidant capacity of related compounds using assays such as DPPH and ABTS radical scavenging methods. The findings suggest that these compounds can effectively neutralize free radicals, thereby reducing oxidative stress in cells.
Cytotoxic Effects
Studies conducted on various cancer cell lines have shown that this compound exhibits cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
These results indicate the potential use of the compound in developing anticancer therapies.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several indene derivatives, including malononitrile compounds. The results indicated that modifications in the structure significantly enhanced antimicrobial activity against resistant strains.
- Cytotoxicity Assessment : In another study focusing on indene derivatives, it was found that specific substitutions on the indene ring improved cytotoxicity against various cancer cell lines compared to standard chemotherapeutic agents.
- Antioxidant Activity : Research demonstrated that compounds similar to this compound showed promising results in protecting neuronal cells from oxidative damage in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
